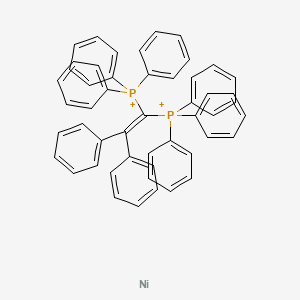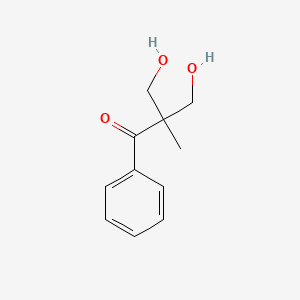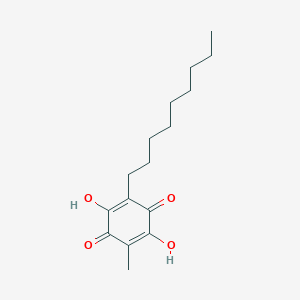
2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones. Quinones are known for their diverse biological activities and are often used in various scientific and industrial applications. This compound, in particular, has been studied for its potential antiproliferative and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a quinone precursor. One common method includes the reaction of 2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione with a nonyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated quinone derivatives.
Scientific Research Applications
2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinone derivatives.
Biology: Studied for its antiproliferative and cytotoxic effects on cancer cell lines.
Medicine: Potential use as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components to induce apoptosis. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells. This oxidative stress leads to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione is unique due to its specific nonyl substitution, which enhances its bioactivity compared to other similar compounds. This structural modification allows for better interaction with cellular targets, making it a promising candidate for further research and development .
Properties
CAS No. |
22220-44-6 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2,5-dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-8-9-10-12-15(19)13(17)11(2)14(18)16(12)20/h17,20H,3-10H2,1-2H3 |
InChI Key |
STCQCMDMLGSSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


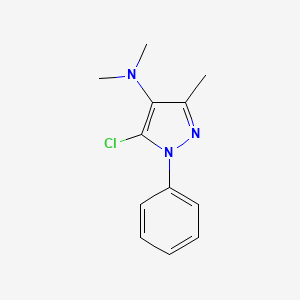

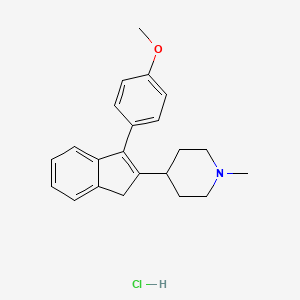
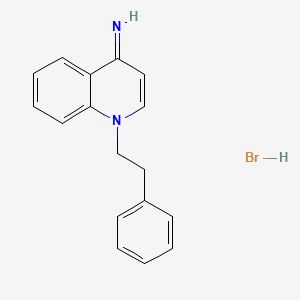
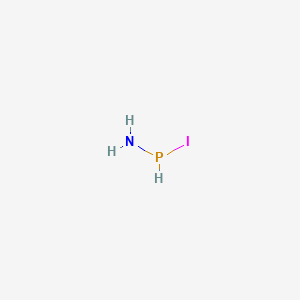
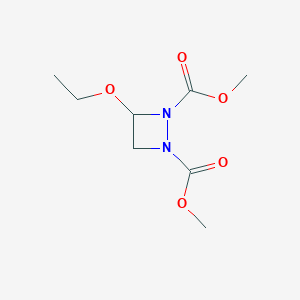
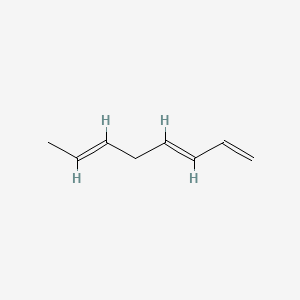
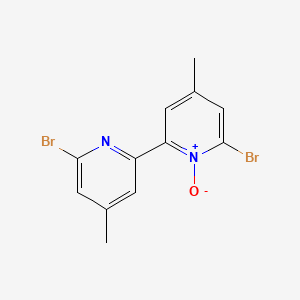
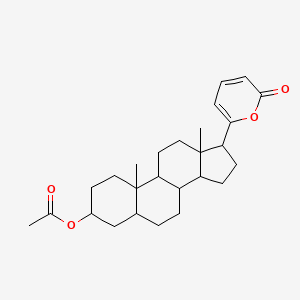
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
